molecular formula C6H9IN2 B11744676 3-Pyridinylmethylammonium Iodide

3-Pyridinylmethylammonium Iodide

Cat. No.: B11744676
M. Wt: 236.05 g/mol
InChI Key: XRVAEQXJGFTXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(pyridin-3-yl)methanaminium iodide is a chemical compound with the molecular formula C6H9IN2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. This compound is known for its reactivity and versatility, making it a valuable reagent in many chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(pyridin-3-yl)methanaminium iodide is typically synthesized by reacting pyridin-3-ylmethanamine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H8N2+HIC6H9IN2\text{C}_6\text{H}_8\text{N}_2 + \text{HI} \rightarrow \text{C}_6\text{H}_9\text{IN}_2 C6​H8​N2​+HI→C6​H9​IN2​

Industrial Production Methods

In industrial settings, the production of (pyridin-3-yl)methanaminium iodide involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(pyridin-3-yl)methanaminium iodide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(pyridin-3-yl)methanaminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridine derivatives.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of various chemical intermediates.

Mechanism of Action

The mechanism of action of (pyridin-3-yl)methanaminium iodide involves its interaction with molecular targets through various pathways. For example, in oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carbonyl compounds. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)pyridine: Similar in structure but lacks the iodide component.

    Pyridine derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness

(pyridin-3-yl)methanaminium iodide is unique due to its iodide component, which imparts specific reactivity and properties that are not present in other pyridine derivatives. This makes it particularly useful in certain chemical reactions and applications .

Properties

Molecular Formula

C6H9IN2

Molecular Weight

236.05 g/mol

IUPAC Name

pyridin-3-ylmethylazanium;iodide

InChI

InChI=1S/C6H8N2.HI/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4,7H2;1H

InChI Key

XRVAEQXJGFTXAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C[NH3+].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.